Ethyl 4-aminocyclohexanecarboxylate

Übersicht

Beschreibung

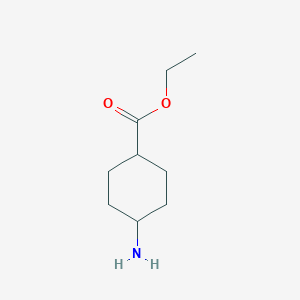

Ethyl 4-aminocyclohexanecarboxylate: is an organic compound with the molecular formula C9H17NO2 . It is a derivative of cyclohexane, featuring an amino group at the fourth position and an ethyl ester group at the carboxyl position.

Vorbereitungsmethoden

Catalytic Hydrogenation of Nitro Precursors

The reduction of ethyl 4-nitrocyclohexanecarboxylate to the corresponding amine represents the most widely adopted industrial method. This single-step process employs hydrogen gas (H₂) in the presence of transition metal catalysts.

Catalyst Systems and Reaction Optimization

Palladium on carbon (Pd/C) and Raney nickel are the predominant catalysts. Pd/C operates effectively at ambient temperature (20–25°C) and low H₂ pressure (1–3 atm), achieving quantitative conversion within 4–6 hours . In contrast, Raney nickel requires higher pressures (5–10 atm) but offers cost advantages for bulk production. A comparative analysis of catalyst performance is summarized below:

| Catalyst | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | cis/trans Ratio |

|---|---|---|---|---|

| Pd/C (5%) | 25 | 1–3 | 98 | 15:85 |

| Raney Ni | 50 | 5–10 | 95 | 30:70 |

The trans isomer predominates due to steric hindrance during adsorption of the nitro group onto the catalyst surface . Industrial protocols often incorporate polar aprotic solvents like dimethylformamide (DMF) to enhance selectivity, with DMF increasing the trans ratio to 85% compared to 70% in ethanol .

Stereochemical Control Challenges

Despite high yields, achieving stereochemical purity remains problematic. Post-reduction purification via recrystallization from ethanol/water mixtures improves trans isomer purity to >99% but reduces overall yield by 8–12% . Recent advances in asymmetric hydrogenation using chiral ligands (e.g., BINAP-modified palladium) show promise, though scalability remains unproven .

Nucleophilic Substitution Routes

Nucleophilic displacement of halogenated precursors provides an alternative pathway, particularly for laboratory-scale synthesis.

Chloro Intermediate Synthesis

Ethyl 4-chlorocyclohexanecarboxylate serves as the starting material, synthesized via Friedel-Crafts acylation of cyclohexene followed by chlorination. Reaction with aqueous ammonia (28% w/w) at 80°C for 12 hours yields the target compound with 75–80% efficiency .

Solvent and Base Effects

Polar solvents like DMSO accelerate substitution kinetics by stabilizing the transition state. Tributylamine as a base increases yields to 85% by scavenging HCl byproducts, though residual amine contamination necessitates additional purification steps .

Reductive Amination Strategies

While less common, reductive amination of ethyl 4-oxocyclohexanecarboxylate offers a route circumventing nitro precursors.

Reaction Mechanism and Limitations

The ketone intermediate reacts with ammonium acetate in methanol under H₂ (10 atm) with Pd/C, yielding 60–65% product. Competing imine formation and over-reduction to cyclohexanol derivatives limit practicality .

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Modern facilities employ continuous flow reactors to enhance safety and throughput. A representative setup uses:

-

Reactor Type : Packed-bed with Pd/Al₂O₃ pellets

-

Conditions : 30°C, 5 atm H₂, residence time 30 minutes

Waste Management and Sustainability

Spent catalysts undergo regeneration via acid washing (HCl for Pd/C) or thermal treatment (Raney Ni). Solvent recovery systems achieve 90% DMF reuse, reducing environmental impact .

Comparative Analysis of Methodologies

The table below evaluates key metrics across preparation methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 95–98 | 99 | High | 120–150 |

| Nucleophilic Substitution | 75–85 | 95 | Moderate | 200–220 |

| Reductive Amination | 60–65 | 90 | Low | 300–350 |

Catalytic hydrogenation dominates due to its cost-effectiveness and scalability, though nucleophilic substitution remains valuable for low-volume, high-purity applications .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The compound can be reduced to form ethyl 4-hydroxycyclohexanecarboxylate.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Ethyl 4-nitrocyclohexanecarboxylate.

Reduction: Ethyl 4-hydroxycyclohexanecarboxylate.

Substitution: Various substituted cyclohexanecarboxylates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

EAC is widely used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and specialty chemicals.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that EAC exhibits activity against various microorganisms.

- Anti-inflammatory Effects : Preliminary studies suggest that EAC may help reduce inflammation, making it a candidate for pain management therapies.

Medicine

EAC is being investigated for its potential therapeutic applications:

- Neuroprotection : Studies have shown that EAC can protect neuronal cultures from neurotoxic agents, enhancing cell survival through adenosine receptor-mediated pathways.

- Cognitive Function : In vivo studies demonstrate that EAC improves motor function and cognitive performance in animal models with neurodegenerative conditions like Parkinson's disease.

Mechanistic Insights

EAC's mechanism of action involves interactions with specific molecular targets:

- Receptor Modulation : EAC can bind to neurotransmitter receptors, particularly those involving glutamate, which is essential for learning and memory.

- Enzyme Inhibition : It may inhibit certain enzymes, thereby affecting metabolic pathways critical for cellular signaling.

Case Studies and Research Findings

Several notable studies highlight the applications of EAC:

- Neurotransmitter Modulation Study : A study demonstrated that EAC enhances glutamate binding affinity at specific receptors, suggesting its potential use in treating anxiety disorders.

- Enzyme Interaction Research : In vitro assays revealed that EAC inhibits specific enzymes involved in metabolic pathways, indicating its relevance in drug design for metabolic disorders.

Summary of Key Studies

| Study Focus | Findings |

|---|---|

| Neuroprotection | Reduced cell death in neurotoxic conditions |

| Cognitive Function | Improved performance in neurodegenerative models |

| Enzyme Inhibition | Affects metabolic pathways |

Comparison with Related Compounds

EAC can be compared with similar compounds to highlight its unique properties:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Trans-4-Aminocyclohexanecarboxylic Acid | Lacks ethyl ester group | More polar; potentially different solubility |

| Ethyl 2-Amino-3-Methylbutanoate | Branched structure | Different metabolic pathways |

| Ethyl 4-Hydroxycyclohexanecarboxylate | Hydroxyl group instead of amino | Different reactivity profile |

Wirkmechanismus

The mechanism of action of ethyl 4-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound may interact with enzymes, inhibiting their activity and affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-aminocyclohexanecarboxylate can be compared with other similar compounds, such as:

- Ethyl 4-oxocyclohexanecarboxylate

- 4-Aminocyclohexanecarboxylic acid

- Ethyl 4-aminobutyrate hydrochloride

Uniqueness: this compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Biologische Aktivität

Ethyl 4-aminocyclohexanecarboxylate (C9H17NO2) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemical research. This article explores its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group at the fourth position of a cyclohexane ring and an ethyl ester at the carboxylic acid position. Its structural characteristics contribute to its unique biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| Functional Groups | Amino, Ester |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Receptor Modulation: The compound can bind to specific receptors, influencing neurotransmitter systems, particularly those involving glutamate. This modulation is crucial for potential therapeutic effects in neurological disorders such as epilepsy and anxiety disorders.

- Enzyme Inhibition: this compound may inhibit certain enzymes, thereby affecting metabolic pathways and cellular signaling processes. This property is beneficial for drug development aimed at metabolic diseases.

Applications in Research and Medicine

This compound serves multiple functions in scientific research and pharmaceutical applications:

- Intermediate in Organic Synthesis: It is used as a precursor for synthesizing more complex organic molecules, including bioactive compounds.

- Neuropharmacology: Studies have indicated its potential role in modulating neurotransmitter systems, making it a candidate for developing treatments for neurological conditions .

- Anti-inflammatory Properties: Preliminary research suggests that this compound may exhibit anti-inflammatory effects, contributing to pain management therapies .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Study on Neurotransmitter Modulation: A study demonstrated that this compound could enhance the binding affinity of glutamate at specific receptors, suggesting its potential use in treating anxiety disorders.

- Enzyme Interaction Research: In vitro assays revealed that this compound inhibited the activity of certain enzymes involved in metabolic pathways, indicating its relevance in drug design for metabolic disorders.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| trans-4-Aminocyclohexanecarboxylic acid | Lacks ethyl ester group | More polar; potentially different solubility |

| Ethyl 2-amino-3-methylbutanoate | Branched structure | Different metabolic pathways |

| Ethyl 4-hydroxycyclohexanecarboxylate | Hydroxyl group instead of amino | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-aminocyclohexanecarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via catalytic hydrogenation. For example, ethyl p-aminobenzoate is hydrogenated under 50 psi H₂ pressure using platinum oxide in absolute ethanol, followed by filtration, vacuum concentration, and distillation (b.p. 114–117°C/10 mm) . Optimizing reaction time, catalyst loading, and solvent purity can improve yields. Post-synthesis purification involves alkaline extraction (e.g., ammonium hydroxide) and solvent removal . Alternative routes include refluxing in toluene and extraction with ethyl acetate after aqueous workup .

Q. What safety protocols are critical when handling this compound in the laboratory?

Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles, due to risks of skin/eye irritation. In case of exposure, rinse affected areas with water and consult a physician . For spills, ensure ventilation, use inert absorbents, and dispose of waste via certified hazardous waste management services . Storage should be in airtight containers, away from oxidizers, and in cool, dry conditions .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

Basic characterization includes:

- Melting/Boiling Points : Compare observed values (e.g., b.p. 114–117°C ) with literature data.

- Chromatography : Use TLC or HPLC to assess purity.

- Spectroscopy : IR spectroscopy can confirm ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can stereoisomers of this compound be separated and characterized?

The compound exists as cis and trans isomers (e.g., CAS 61367-17-7 for cis-HCl salt and 2084-28-8 for trans-HCl salt) . Separation methods include:

- Chiral Chromatography : Use chiral stationary phases in HPLC.

- Crystallization : Leverage differential solubility of diastereomeric salts.

- NMR Spectroscopy : NOESY or coupling constants (e.g., axial vs. equatorial proton environments) to confirm stereochemistry .

Q. What catalytic mechanisms are involved in the hydrogenation of ethyl p-aminobenzoate to this compound?

Platinum oxide catalyzes aromatic ring hydrogenation via adsorption of H₂ and substrate onto the catalyst surface. The reaction proceeds through a stepwise reduction of the aromatic ring, with electron-withdrawing ester groups directing hydrogenation regioselectivity. Optimizing H₂ pressure (e.g., 50 psi ) and solvent polarity (ethanol) enhances catalytic efficiency.

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Key modifications include:

- Ester Group Replacement : Substitute ethyl with methyl to alter lipophilicity .

- Amine Functionalization : Introduce acyl or alkyl groups to modulate bioavailability .

- Ring Substitution : Add substituents (e.g., methyl, phenyl) to the cyclohexane ring to study steric effects . Biological assays (e.g., enzyme inhibition) can then correlate structural changes with activity.

Q. What advanced spectroscopic techniques resolve contradictions in reported molecular conformations of this compound derivatives?

- X-ray Crystallography : Determines exact bond angles (e.g., C1–C6–C5 = 120.85° ) and confirms chair/boat cyclohexane conformations.

- Dynamic NMR : Detects ring-flipping kinetics in cyclohexane derivatives at variable temperatures .

- DFT Calculations : Validate experimental data by modeling optimized geometries and comparing with observed spectral results .

Q. How should researchers address contradictory data in catalytic hydrogenation yields or isomer ratios?

- Systematic Replication : Control variables like catalyst activation (e.g., pre-reduction of PtO₂), solvent degassing, and H₂ purity.

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., temperature, pressure) .

- Cross-Validation : Use alternative characterization (e.g., GC-MS for byproduct analysis) to confirm yields .

Eigenschaften

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASRJUXSLHUONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203631 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-28-7 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.